molecular formula C9H14N2 B067427 7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine CAS No. 177337-07-4

7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine

Cat. No. B067427
CAS RN: 177337-07-4
M. Wt: 150.22 g/mol
InChI Key: PGGPRHBQFDSFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, also known as MTI-101, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of the naturally occurring neurotransmitter serotonin and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can bind to these receptors and activate them to a certain extent, but not to the same degree as a full agonist.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, it has been found to have relatively low toxicity and is not known to produce significant side effects. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving 7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. One area of interest is the development of more selective compounds that can target specific serotonin receptors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of psychiatric disorders. Finally, it may be possible to use this compound as a tool for studying the role of serotonin in other physiological processes, such as cardiovascular function and gastrointestinal motility.

Synthesis Methods

The synthesis of 7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine involves a multi-step process that begins with the reaction of tryptophan with acetaldehyde. This reaction produces an intermediate compound that is then converted into the final product through a series of additional steps.

Scientific Research Applications

7-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been studied for its potential use in a variety of scientific research applications. One area of interest has been its potential use as a tool for studying the function of serotonin receptors in the brain. Additionally, this compound has been studied for its potential use in the treatment of conditions such as depression and anxiety.

properties

CAS RN

177337-07-4

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

7-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine

InChI

InChI=1S/C9H14N2/c1-7-3-2-4-9(10)6-11-5-8(7)9/h2-4,8,11H,5-6,10H2,1H3

InChI Key

PGGPRHBQFDSFCG-UHFFFAOYSA-N

SMILES

CC1=CC=CC2(C1CNC2)N

Canonical SMILES

CC1=CC=CC2(C1CNC2)N

synonyms

3aH-Isoindol-3a-amine,1,2,3,7a-tetrahydro-7-methyl-(9CI)

Origin of Product

United States

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